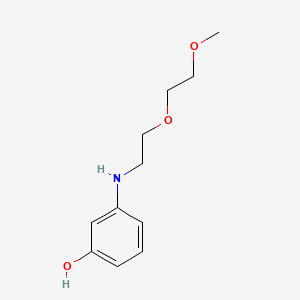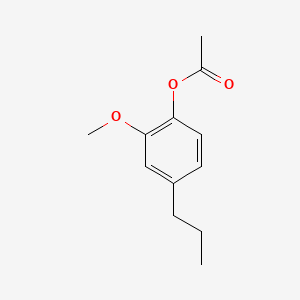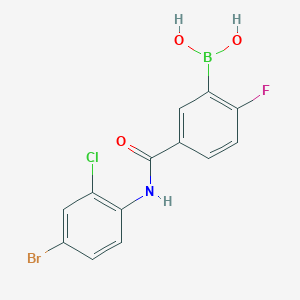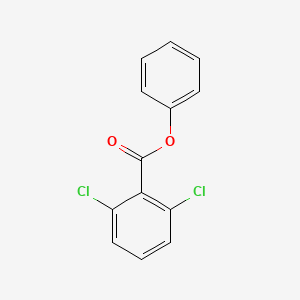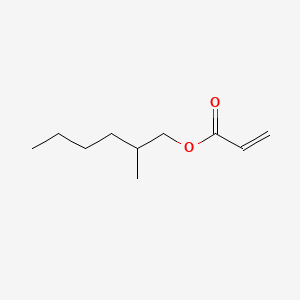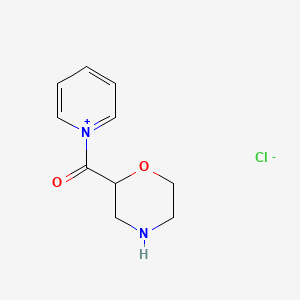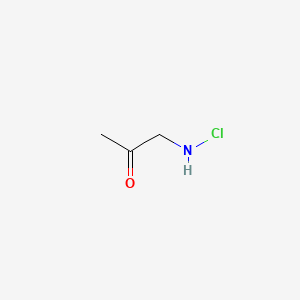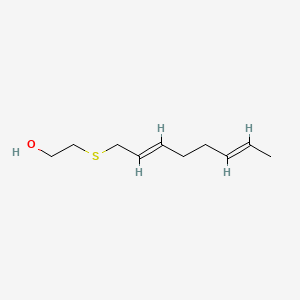
Pentabromophenyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentabromophenyl butyrate is a chemical compound with the molecular formula C10H7Br5O2 It is an ester derived from butyric acid and pentabromophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentabromophenyl butyrate can be synthesized through the esterification of pentabromophenol with butyric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Pentabromophenyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and brominated phenols.
Reduction: Alcohols and partially de-brominated products.
Substitution: Various substituted phenyl butyrates depending on the nucleophile used.
Scientific Research Applications
Pentabromophenyl butyrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studied for its potential effects on biological systems, including its role as a flame retardant.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of pentabromophenyl butyrate involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can interact with biological molecules, potentially leading to changes in their structure and function. The ester group can undergo hydrolysis, releasing butyric acid, which has known biological effects, including modulation of gene expression and inhibition of histone deacetylases.
Comparison with Similar Compounds
Similar Compounds
Pentabromophenyl methacrylate: Similar in structure but contains a methacrylate group instead of a butyrate group.
Pentabromophenol: The parent compound from which pentabromophenyl butyrate is derived.
Tetrabromobisphenol A: Another brominated compound with flame retardant properties.
Uniqueness
This compound is unique due to its specific ester linkage and high bromine content, which imparts distinct chemical and physical properties
Properties
CAS No. |
83929-71-9 |
|---|---|
Molecular Formula |
C10H7Br5O2 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
(2,3,4,5,6-pentabromophenyl) butanoate |
InChI |
InChI=1S/C10H7Br5O2/c1-2-3-4(16)17-10-8(14)6(12)5(11)7(13)9(10)15/h2-3H2,1H3 |
InChI Key |
HQJQYDVEVAJKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



